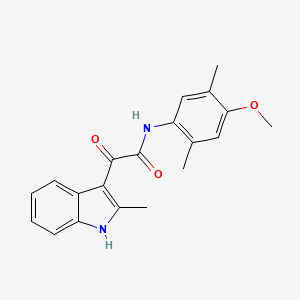![molecular formula C19H20ClN3O3 B5092113 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide has also been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer cells, including breast, lung, and colon cancer cells. This makes it a potential candidate for the development of novel anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation and cell growth. By inhibiting this pathway, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide is able to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the growth of cancer cells. In addition, it has been shown to modulate the expression of genes involved in inflammation and cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide in lab experiments is its specificity. It has been shown to selectively inhibit the NF-κB signaling pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in various biological processes.
However, one limitation of using N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide in lab experiments is its solubility. It is a poorly soluble compound, which can make it difficult to work with in certain experimental setups. In addition, its stability can be affected by factors such as pH and temperature, which can make it challenging to use in certain assays.
Direcciones Futuras
There are several future directions for the study of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide. One potential direction is to further explore its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential as a novel anti-cancer drug.
In addition, future studies could focus on optimizing the synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide to improve its yields and purity. This could make it more accessible for use in lab experiments and for the development of novel drugs.
Overall, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its specificity and ability to inhibit the NF-κB signaling pathway make it a useful tool for studying various biological processes. With further research and development, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide could potentially be developed into a novel drug for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide involves several steps, starting with the reaction of 3-chloro-2-(1-piperidinyl)aniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide has been optimized to ensure high yields and purity.
Propiedades
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-14(7-5-10-17(13)23(25)26)19(24)21-16-9-6-8-15(20)18(16)22-11-3-2-4-12-22/h5-10H,2-4,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADCAGZCOWSZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5092039.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis[5-(acetyloxy)benzoic acid]](/img/structure/B5092048.png)

![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5092059.png)
![N-1,3-benzodioxol-5-yl-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5092066.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]butanamide](/img/structure/B5092073.png)
![methyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5092074.png)
![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)